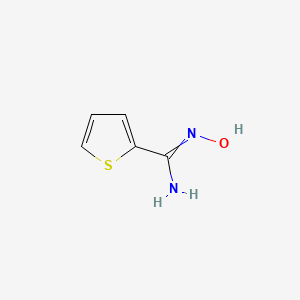
N-Hydroxythiophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxythiophene-2-carboximidamide is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Hydroxythiophene-2-carboximidamide is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway .
Mode of Action
The compound interacts with IDO1, inhibiting its enzymatic activity . This interaction prevents the conversion of tryptophan into kynurenine, a metabolite involved in immunosuppression .
Biochemical Pathways
By inhibiting IDO1, this compound affects the kynurenine pathway . This pathway is involved in several physiological and pathological processes, including immune response regulation, neurodegeneration, and cancer .
Result of Action
The inhibition of IDO1 by this compound can lead to a decrease in kynurenine levels, potentially reversing immunosuppression and exerting anti-tumor effects . In a human SK-OV-3 ovarian xenograft tumor mouse model, a compound with a similar structure demonstrated significant in vivo target inhibition on IDO1 .
Properties
CAS No. |
53370-51-7 |
|---|---|
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
N'-hydroxythiophene-2-carboximidamide |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |
InChI Key |
NKMNPRXPUZINOM-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=NO)N |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/O)/N |
Canonical SMILES |
C1=CSC(=C1)C(=NO)N |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















